VH032-NH-CO-CH2-NHBoc
CAS No.:
Cat. No.: VC16614213
Molecular Formula: C29H41N5O6S
Molecular Weight: 587.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H41N5O6S |
|---|---|
| Molecular Weight | 587.7 g/mol |
| IUPAC Name | tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1 |
| Standard InChI Key | VTKNFMYABFTAQP-ZFGGDYGUSA-N |
| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
VH032-NH-CO-CH2-NHBoc (IUPAC name: tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate) features a 29-carbon skeleton integrating a thiazole ring, pyrrolidine moiety, and tert-butoxycarbonyl (Boc) protecting group. The stereochemical configuration at C2 (S) and C4 (R) positions of the pyrrolidine ring is critical for VHL binding affinity.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₁N₅O₆S |
| Molecular Weight | 587.7 g/mol |
| CAS Number | 2010986-19-1 |
| InChI Key | InChI=1S/C29H41N5O6S/c1-17... |
| Protection Group | Boc (acid-labile) |
The thiazole heterocycle enhances membrane permeability, while the hydroxy-pyrrolidine segment mediates hydrogen bonding with VHL’s β-domain .
Synthesis and Chemical Characterization
Synthetic Pathway
The synthesis of VH032-NH-CO-CH2-NHBoc involves a multi-step sequence starting from L-leucine and 4-(4-methylthiazol-5-yl)benzaldehyde:
-
Amino Acid Functionalization: L-leucine undergoes Boc protection followed by coupling with proline derivatives to establish the pyrrolidine core.
-
Thiazole Incorporation: Suzuki-Miyaura cross-coupling introduces the 4-methylthiazole group, enhancing lipophilicity and binding pocket compatibility .
-
Linker Installation: A carbamate linker (-NH-CO-CH2-NHBoc) is appended via mixed anhydride chemistry, enabling future conjugation to target protein ligands .
Critical purification steps include reverse-phase HPLC and silica gel chromatography to achieve >95% purity, as validated by LC-MS and ¹H NMR.
Biological Activity and Mechanism
VHL Recruitment Dynamics
VH032-NH-CO-CH2-NHBoc binds the VHL-Elongin B/C complex with a K<sub>d</sub> of ~120 nM, as determined by surface plasmon resonance . The hydroxyl group at pyrrolidine-C4 forms a hydrogen bond with His115 of VHL, while the thiazole ring engages in π-stacking with Tyr98.
PROTAC Assembly Mechanism
Upon Boc deprotection under mild acid (e.g., TFA/DCM), the exposed amine reacts with linkers (e.g., PEG chains, alkyl spacers) bearing target protein ligands (e.g., kinase inhibitors), forming heterobifunctional PROTACs. These chimeras induce ubiquitination by positioning the target protein within 30–40 Å of VHL’s catalytic domain .
Figure 1: PROTAC Mechanism (Text Description)
-
Target Binding: PROTAC’s warhead (e.g., BET inhibitor) engages the protein of interest.
-
E3 Ligase Recruitment: VH032-derived moiety binds VHL, forming a ternary complex.
-
Ubiquitination: VHL transfers ubiquitin to lysine residues on the target.
-
Proteasomal Degradation: Polyubiquitinated proteins are recognized and processed by the 26S proteasome.
Applications in Targeted Protein Degradation
Oncology
VH032-based PROTACs have degraded oncoproteins like BRD4 (IC<sub>50</sub> = 10 nM) and EGFR<sup>L858R</sup> in NSCLC models, showing superior efficacy vs. inhibition alone by eliminating scaffolding functions .
Neurological Disorders
Tau- and α-synuclein-targeting PROTACs utilizing this scaffold reduce pathogenic aggregates in Alzheimer’s and Parkinson’s disease models by >70% at 1 μM.
Chemical Biology Tools
Bifunctional degraders incorporating VH032-NH-CO-CH2-NHBoc enable:
-
Target Validation: Confirming phenotypic effects from protein loss vs. inhibition.
-
Resistance Mechanism Studies: Identifying mutations in E3 ligase interfaces.
Pharmacological and Toxicological Profile
In Vitro ADME
-
Solubility: 12 μM in PBS (pH 7.4)
-
Plasma Stability: >90% intact after 2 h (human plasma)
-
CYP Inhibition: Weak inhibitor of CYP3A4 (IC<sub>50</sub> >50 μM)
Toxicity Considerations
Recent Advancements and Future Directions
Salt Forms for Enhanced Solubility
Lyophilized hydrochloride salts (e.g., VH032-NH-CO-CH2-NH<sub>2</sub>·HCl) improve aqueous solubility to 1.2 mM, facilitating in vivo administration .
Photocaged Derivatives
Nitroveratryl-protected analogs enable spatiotemporal control of PROTAC activity via 365 nm light, reducing off-target effects in zebrafish models.
Covalent VHL Engagers
Acrylamide-functionalized derivatives form irreversible bonds with VHL’s Cys162, increasing complex half-life from 8 min to >24 h .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume